BenchChemオンラインストアへようこそ!

3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

Medicinal Chemistry ADME Optimization Physicochemical Profiling

3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS 1420794-93-9) is a partially saturated benzofuran-2-carboxylic acid derivative possessing a C‑4 ketone, a C‑3 methyl substituent, and a C‑6 trifluoromethyl group. The benzofuran‑2‑carboxylic acid scaffold is recognized as a privileged pharmacophore in kinase inhibitor discovery, most notably as a Pim‑1 inhibitor chemotype.

Molecular Formula C11H9F3O4
Molecular Weight 262.18 g/mol
Cat. No. B11804311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
Molecular FormulaC11H9F3O4
Molecular Weight262.18 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C(=O)CC(C2)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H9F3O4/c1-4-8-6(15)2-5(11(12,13)14)3-7(8)18-9(4)10(16)17/h5H,2-3H2,1H3,(H,16,17)
InChIKeyFCYLWRTUGOHETM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid: Procurement-Relevant Chemical Identity and Class Context


3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS 1420794-93-9) is a partially saturated benzofuran-2-carboxylic acid derivative possessing a C‑4 ketone, a C‑3 methyl substituent, and a C‑6 trifluoromethyl group. The benzofuran‑2‑carboxylic acid scaffold is recognized as a privileged pharmacophore in kinase inhibitor discovery, most notably as a Pim‑1 inhibitor chemotype [1]. Computed descriptors (PubChem) indicate a molecular weight of 262.18 g/mol and an XLogP3‑AA of 2.4 [2].

Why Substituting 3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic Acid with a Generic Tetrahydrobenzofuran Analog Leads to Divergent Physicochemical and Pharmacophoric Profiles


Within the 4,5,6,7-tetrahydrobenzofuran chemical space, subtle alterations—reduction of the C‑4 ketone to a hydroxyl, removal of the C‑3 methyl, or relocation of the carboxylic acid—produce measurable shifts in lipophilicity, hydrogen‑bonding capacity, and synthetic tractability. These shifts propagate into differences in passive permeability, aqueous solubility, and potential target binding, making blind generic substitution a source of irreproducible results. The quantitative evidence below demonstrates that the C‑4 ketone and C‑3 methyl combination present in the target compound delivers a distinct physicochemical signature that is not replicated by the closest in‑class analogs [1].

Quantitative Differentiation Guide: 3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic Acid versus Closest Analogs


Lipophilicity Comparison: XLogP3 of 2.4 Provides a Balanced Permeability-Solubility Profile Between the More Lipophilic 3-Methyl-6-CF3 Analog and the Less Lipophilic 4-Oxo-3-COOH Isomer

The target compound exhibits an XLogP3‑AA of 2.4, which is 0.9 log units lower than the 3‑methyl‑6‑(trifluoromethyl) analog lacking the C‑4 ketone (XLogP3‑AA = 3.3) and 0.7 log units higher than the 4‑oxo‑6‑(trifluoromethyl)‑4,5,6,7‑tetrahydrobenzofuran‑3‑carboxylic acid regioisomer (XLogP3‑AA = 1.7) [1][2][3]. This intermediate lipophilicity positions the target compound favorably for oral permeability while maintaining adequate aqueous solubility relative to more lipophilic analogs [4].

Medicinal Chemistry ADME Optimization Physicochemical Profiling

Hydrogen-Bond Donor Count: The Single H‑Bond Donor Profile of the Target Compound May Reduce Efflux and Improve Permeability Compared with the Two‑Donor 4‑Hydroxy Analog

The target compound contains exactly one hydrogen-bond donor (the carboxylic acid group), whereas the 4‑hydroxy‑3‑methyl‑6‑(trifluoromethyl) analog possesses two hydrogen-bond donors (carboxylic acid plus the secondary alcohol at C‑4) [1][2]. In drug‑like chemotypes, each additional hydrogen‑bond donor is associated with an average penalty of approximately 0.5–1.0 log units in passive permeability and an increased likelihood of P‑glycoprotein recognition [3].

Drug Design Permeability Hydrogen Bonding

C‑4 Ketone as a Synthetic Diversification Handle: The Target Compound Enables Reductive Amination, Oxime, and Hydrazone Chemistry Inaccessible to the 3‑Methyl‑6‑CF3 Analog Lacking the 4‑Oxo Group

The C‑4 ketone of the target compound provides a reactive carbonyl handle for reductive amination, oxime/hydrazone formation, and Grignard additions—transformations that are not feasible with the fully reduced 3‑methyl‑6‑(trifluoromethyl)‑4,5,6,7‑tetrahydrobenzofuran‑2‑carboxylic acid analog, which lacks the ketone functionality [1]. Patent literature explicitly describes 4‑oxo‑4,5,6,7‑tetrahydrobenzofuran derivatives as versatile intermediates for synthesizing libraries of hydrazones and furocinnolin‑3‑ones [2].

Synthetic Chemistry Library Synthesis Building Block Utility

Benzofuran‑2‑carboxylic Acid Pharmacophore Validation: Pim‑1 Kinase Inhibition Data for Close Structural Proxies Support the Target Compound's Utility as a Core Scaffold for Oncology Drug Discovery

A focused SAR study by Xiang et al. (2011) established that benzofuran‑2‑carboxylic acids are potent Pim‑1 kinase inhibitors, with 5‑(trifluoromethyl)benzofuran‑2‑carboxylic acid (the fully aromatic congener) exhibiting an IC₅₀ of 5.3 µM against Pim‑1 in an off‑chip mobility shift assay [1]. The target compound shares the identical benzofuran‑2‑carboxylic acid pharmacophore and the 6‑(trifluoromethyl) substitution pattern, with the added conformational constraint of the tetrahydro ring and the electronic influence of the C‑4 ketone—features that provide vectors for selectivity optimization over the fully aromatic benzofuran‑2‑carboxylic acid chemotype [2].

Kinase Inhibition Oncology Pim-1 Benzofuran SAR

Optimized Research and Industrial Application Scenarios for 3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic Acid


Medicinal Chemistry Library Synthesis: Rapid C‑4 Derivatization for Kinase Inhibitor SAR Exploration

The C‑4 ketone of the target compound enables reductive amination, oxime, and hydrazone library synthesis without protecting-group manipulation of the carboxylic acid. This capability allows medicinal chemistry teams to generate 50–200 analogs from a single building block purchase, accelerating Pim‑1 and related kinase inhibitor SAR campaigns compared with procuring multiple pre‑functionalized analogs [1]. The balanced XLogP3 of 2.4 further ensures that resulting analogs remain within drug‑like physicochemical space, reducing the risk of property‑based attrition during lead optimization [2].

ADME Profiling Studies: Benchmarking the Impact of C‑4 Oxidation State on Permeability and Metabolic Stability

The target compound (C‑4 ketone, 1 H‑bond donor) and its 4‑hydroxy analog (C‑4 alcohol, 2 H‑bond donors) form a matched molecular pair for quantifying the effect of ketone vs. hydroxyl substitution on passive permeability, CYP‑mediated metabolism, and plasma protein binding. The measured XLogP3 difference of +0.2 log units and the donor count difference of 1 H‑bond donor provide a controlled framework for establishing property‑based design rules applicable across the tetrahydrobenzofuran series [1][2].

Procurement‑Driven Physicochemical Screening: Selecting the Optimal Tetrahydrobenzofuran Building Block for Fragment‑Based Drug Discovery

Among four commercially available tetrahydrobenzofuran analogs bearing the 6‑trifluoromethyl group, the target compound offers the most favorable combination of lipophilicity (XLogP3 2.4), hydrogen‑bond donor count (1), and synthetic versatility (ketone handle). Procurement managers supporting fragment‑based screening libraries can select this compound as the single representative of the 6‑(trifluoromethyl)tetrahydrobenzofuran‑2‑carboxylic acid cluster, reducing inventory complexity while retaining the ability to diversify via ketone chemistry post‑hit validation [1][2].

Oncology Scaffold‑Hopping Programs: Exploring Tetrahydrobenzofuran Cores as Alternatives to Fully Aromatic Benzofuran‑2‑carboxylic Acid Pim‑1 Inhibitors

The fully aromatic 5‑(trifluoromethyl)benzofuran‑2‑carboxylic acid has a reported Pim‑1 IC₅₀ of 5.3 µM, but limited vectors for selectivity optimization [1]. The target compound introduces a tetrahydro ring and a C‑4 ketone, offering two additional points of structural divergence (ring saturation and ketone substitution) that can be exploited to improve kinase selectivity and reduce off‑target activity while retaining the validated benzofuran‑2‑carboxylic acid pharmacophore [2].

Quote Request

Request a Quote for 3-Methyl-4-oxo-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.